2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride
CAS No.: 1423024-83-2
Cat. No.: VC2575152
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423024-83-2 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 2-amino-1-methylcyclopentane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H |
| Standard InChI Key | XLJPOFOGXVDQAI-UHFFFAOYSA-N |
| SMILES | CC1(CCCC1N)C(=O)O.Cl |
| Canonical SMILES | CC1(CCCC1N)C(=O)O.Cl |
Introduction
Chemical Properties and Characteristics
Structural Information and Identification
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride possesses a unique chemical structure characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1423024-83-2 |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H |
| Standard InChIKey | XLJPOFOGXVDQAI-UHFFFAOYSA-N |
| SMILES | CC1(CCCC1N)C(=O)O.Cl |
The compound features a cyclopentane ring with a methyl substituent and a carboxylic acid group at the 1-position, and an amino group at the 2-position. The hydrochloride salt formation occurs with the amino group, enhancing the compound's solubility in polar solvents .
Physical Properties
The physical properties of 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride include:
| Property | Description |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Melting Point | Not specifically reported in the search results |
| Boiling Point | Not specifically reported in the search results |
| Stability | Relatively stable under normal conditions; enhanced stability compared to the free base |
The hydrochloride salt form enhances the compound's solubility in aqueous media and stability during storage, making it more suitable for biological applications than the free base form.
Stereochemistry
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride can exist in different stereoisomeric forms due to the potential for stereogenicity at the 2-position. The stereochemistry significantly influences the compound's biological activity and chemical reactivity. The following stereoisomers are possible:
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Racemic mixture (containing equal amounts of enantiomers)
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Pure enantiomers, which may be isolated through various resolution techniques or stereoselective synthesis
The stereochemistry at the 1 and 2 positions determines whether the compound exists in cis or trans configurations, which can significantly affect its properties and applications in research and synthesis.
Synthesis Methods
Related Synthetic Methodologies
Insights into the synthesis of this compound can be gained by examining methods used for similar structures. For instance, the synthesis of cyclopentane-based amino acids often involves:
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Alkylation of appropriate precursors
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Stereoselective amination reactions
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Functional group transformations on cyclopentane scaffolds
In a related synthesis approach documented for 1-aminocyclopropane-1-carboxylic acid, the process involves alkylated cyclization, nitro reduction, and carboxyl hydrolysis reactions. While this refers to a cyclopropane rather than cyclopentane derivative, the general principles may be applicable .
Applications and Research Findings
Applications in Organic Synthesis
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride serves as a valuable building block in organic synthesis due to its unique structural features:
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It functions as a precursor for more complex molecules, particularly in medicinal chemistry
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The compound can be used to introduce cyclopentane scaffolds into larger molecular frameworks
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Its amino and carboxylic acid functional groups allow for diverse chemical transformations and coupling reactions
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It serves as an intermediate in the synthesis of pharmaceutical compounds
Pharmaceutical Research Applications
In pharmaceutical research, this compound has potential applications in:
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Development of enzyme inhibitors
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Creation of peptide-based drugs
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Exploration of structure-activity relationships in drug candidates
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Design of molecules with improved metabolic stability due to the cyclic structure
The compound's unique structure allows it to interact with specific molecular targets, potentially modulating enzyme or receptor activity, which can lead to various biological effects.
Comparative Studies
Research involving 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride and related compounds has revealed interesting structure-activity relationships. The table below compares this compound with structurally similar molecules:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride | C₇H₁₄ClNO₂ | 179.64 g/mol | Parent compound (hydrochloride salt) |
| 2-Amino-1-methylcyclopentane-1-carboxylic acid | C₇H₁₃NO₂ | 143.18 g/mol | Free base form (without HCl) |
| cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride | C₇H₁₄ClNO₂ | 179.64 g/mol | Different stereochemistry (cis configuration) |
| 1-Amino-2-methylcyclopentane-1-carboxylic acid | C₇H₁₃NO₂ | 143.18 g/mol | Amino group at 1-position, methyl at 2-position |
| 2-Amino-1-methylcyclohexane-1-carboxylic acid | C₈H₁₅NO₂ | 157.21 g/mol | Six-membered ring instead of five-membered |
These structural variations can significantly impact the biological activity, physicochemical properties, and synthetic utility of these compounds .
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR provides information about the proton environments
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¹³C NMR confirms the carbon skeleton and functional groups
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Infrared (IR) Spectroscopy
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Identifies characteristic functional groups such as carboxylic acid, amino group, and C-H bonds
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Mass Spectrometry
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Provides molecular weight confirmation and fragmentation pattern analysis
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These analytical methods collectively establish the compound's structure and purity .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques are commonly employed for:
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Purity assessment
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Stereoisomer separation
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Quantitative analysis in various matrices
These methods are particularly important for quality control and ensuring the compound's identity and purity for research applications .
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